Methylthietan-3-yl-D-alaninate
Description
Methylthietan-3-yl-D-alaninate is a synthetic derivative of D-alanine, where the carboxylic acid group is esterified with a methyl-substituted thietan-3-yl moiety. Thietane, a three-membered sulfur-containing ring, introduces unique steric and electronic properties to the compound.
Properties
Molecular Formula |
C7H13NO2S |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
methyl (2R)-2-(thietan-3-ylamino)propanoate |
InChI |
InChI=1S/C7H13NO2S/c1-5(7(9)10-2)8-6-3-11-4-6/h5-6,8H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
OEQWUDICBDATEB-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)NC1CSC1 |
Canonical SMILES |
CC(C(=O)OC)NC1CSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylthietan-3-yl-D-alaninate typically involves the reaction of thietane derivatives with alanine. One common method includes the use of methylthietan-3-ylmethanol as a starting material. This compound undergoes esterification with D-alanine under acidic conditions to form this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methylthietan-3-yl-D-alaninate can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Methylthietan-3-yl-D-alaninate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methylthietan-3-yl-D-alaninate involves its interaction with specific molecular targets. The thietane ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Routes : The thietan-3-yl group in this compound could be synthesized similarly to Compound 1, using thiirane derivatives .
- Biological Activity : D-alanine derivatives are explored as enzyme inhibitors or antimicrobial agents. The thietan ester may enhance bioavailability but could limit stability in vivo.
- Data Limitations : Direct studies on this compound are absent; current insights rely on extrapolation from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
